{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental NMR data for {2-[(2-methylpentan-3-yl)amino]phenyl}methanol are unavailable, analogous compounds provide insight:
- ¹H NMR :
- The hydroxymethyl group (-CH₂OH) is expected to resonate as a singlet near δ 4.6–5.0 ppm , broadened by hydrogen bonding.
- Aromatic protons on the benzene ring would appear as a multiplet in δ 6.8–7.4 ppm , with meta-coupling (J ≈ 2–3 Hz) due to substituent effects.
- The 2-methylpentan-3-yl group’s methyl branches (C(C)C) would show split signals: methyl groups at δ 0.8–1.2 ppm (doublets, J ≈ 6–7 Hz) and methylene groups at δ 1.2–1.6 ppm .
Infrared (IR) Spectroscopy
Key absorption bands would include:
Mass Spectrometry (MS)
The molecular ion peak at m/z 207.3 corresponds to the molecular weight. Fragmentation patterns likely involve:
- Loss of water (18 Da) from the hydroxymethyl group, yielding m/z 189.3 .
- Cleavage of the N–C bond, producing fragments at m/z 106 (benzyl alcohol ion) and m/z 101 (2-methylpentan-3-yl amine).
X-ray Crystallographic Analysis
No X-ray crystallographic data for {2-[(2-methylpentan-3-yl)amino]phenyl}methanol have been reported. Challenges in crystallization may arise from its flexible alkyl chain and polar functional groups, which hinder lattice formation. Comparative studies with rigid analogues (e.g., (2-aminophenyl)diphenylmethanol) suggest that introducing bulky substituents could stabilize crystalline phases.
Comparative Analysis with Structural Analogues
The branched alkyl chain in {2-[(2-methylpentan-3-yl)amino]phenyl}methanol distinguishes it from simpler aniline-derived analogues, enhancing solubility in nonpolar solvents while retaining hydrogen-bonding capacity.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
[2-(2-methylpentan-3-ylamino)phenyl]methanol |
InChI |
InChI=1S/C13H21NO/c1-4-12(10(2)3)14-13-8-6-5-7-11(13)9-15/h5-8,10,12,14-15H,4,9H2,1-3H3 |
InChI Key |
WVLGALOJCWNGQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=CC=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol typically involves the reaction of 2-methylpentan-3-amine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
To contextualize its properties, {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol is compared to structurally related aromatic alcohols and amines, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues and Physicochemical Properties
Key Observations :
- Substituent Effects : The dichloro and fluoro substituents in analogues (e.g., ) increase molecular weight and reduce solubility in polar solvents due to enhanced hydrophobicity. In contrast, the methylpentan-3-yl group in the target compound balances hydrophobicity and steric bulk, favoring moderate solubility.
Comparison :
- The target compound’s synthesis () involves reductive amination, which is less efficient than the nucleophilic substitution used in . However, its branched alkyl chain complicates stereoselectivity, requiring chiral catalysts for enantiopure production.
- The NaBH4/I2 reduction in is a versatile method for alcohol synthesis but generates mixtures requiring chromatographic purification.
Insights :
- The dichlorophenyl ethanol analogue () exhibits notable anti-inflammatory activity via NO inhibition, comparable to natural products like quercetin . The target compound’s lack of electron-withdrawing groups (e.g., Cl) may reduce this activity but improve blood-brain barrier penetration for CNS applications.
- Natural derivatives (e.g., ) highlight the importance of hydroxyl and amino groups in anti-inflammatory effects, suggesting the target compound could be optimized by introducing methoxy or phenolic substituents.
Biological Activity
{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has a molecular formula of C13H19N and a molecular weight of 203.30 g/mol. Its structure features a phenolic moiety substituted with an amino group linked to a branched alkyl chain, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 203.30 g/mol |
| IUPAC Name | 2-(2-methylpentan-3-ylamino)phenol |
| Canonical SMILES | CC(C)CNC1=CC=CC=C1O |
The biological activity of {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways by binding to specific proteins, thereby influencing cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting physiological responses.
Biological Activities
Research indicates that {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives with dimethylamine pharmacophores have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
2. Antimicrobial Properties
Compounds bearing similar functional groups have been reported to possess antimicrobial activity against a range of pathogens. This suggests that {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol may also exhibit such properties, warranting further investigation.
3. Neuroprotective Effects
There is emerging evidence that certain analogs can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Case Studies
Recent studies exploring the biological effects of related compounds provide insights into the potential applications of {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of structurally similar compounds on human lung adenocarcinoma cells (A549). Results indicated that these compounds inhibited cell proliferation with IC50 values below 10 µM, suggesting strong anticancer potential .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress. The results showed significant reductions in cell death and improvements in cell viability when treated with these compounds .
Q & A
Q. What are the optimal synthetic routes for {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via reductive amination between 2-aminobenzyl alcohol and 2-methylpentan-3-one, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires high-performance liquid chromatography (HPLC) with a C18 column (retention time comparison) and nuclear magnetic resonance (NMR) spectroscopy (integration of aromatic protons vs. aliphatic chain signals). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight and detect volatile impurities .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : - and -NMR to resolve aromatic (δ 6.5–7.5 ppm) and aliphatic regions (δ 1.0–3.0 ppm). - COSY and HSQC experiments clarify spin-spin coupling and carbon-proton correlations.
- IR : Confirm hydroxyl (3200–3600 cm) and secondary amine (3300–3500 cm) functional groups.
- X-ray Crystallography : For unambiguous confirmation, single crystals grown via slow evaporation (solvent: methanol/water) can be analyzed using SHELXL for refinement .
Q. What safety precautions are essential during handling?
- Methodological Answer : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap/water. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent reactive byproducts .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and predicted spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) predict -NMR chemical shifts and IR vibrations. Discrepancies in amine proton shifts may arise from solvent effects (include implicit solvent models like PCM) or conformational flexibility (perform molecular dynamics simulations). Compare Boltzmann-weighted averages of conformers with experimental data .
Q. What strategies mitigate racemization during asymmetric synthesis of derivatives?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
- Low-temperature reactions (−78°C in THF) suppress epimerization.
- Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy .
Q. How can reaction mechanisms be probed for amine-functionalized methanol derivatives?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare using deuterated substrates to identify rate-determining steps.
- Trapping Experiments : Add radical scavengers (TEMPO) or electrophiles to intercept intermediates.
- DFT Transition State Analysis : Locate energy barriers for pathways like nucleophilic substitution or proton transfer .
Q. What approaches resolve crystallographic disorder in X-ray structures?
- Methodological Answer :
- Apply SHELXL’s PART and SUMP commands to model disordered regions (e.g., flexible aliphatic chains).
- Use restraints (DFIX, ISOR) to maintain chemically reasonable geometries.
- Validate with residual density maps (<0.5 eÅ) and Hirshfeld rigidity analysis .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Check for off-target effects using kinome-wide profiling or CRISPR knockouts .
Q. Why do solubility studies in water vs. DMSO yield conflicting results?
- Methodological Answer :
- DMSO may stabilize metastable polymorphs; use powder X-ray diffraction (PXRD) to identify crystalline forms.
- Measure solubility via shake-flask method (UV-Vis quantification at λ = 270 nm) under controlled pH (buffered solutions).
- Account for aggregation effects using dynamic light scattering (DLS) .
Experimental Design Considerations
Q. How to optimize catalytic systems for C–N bond formation in related analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
